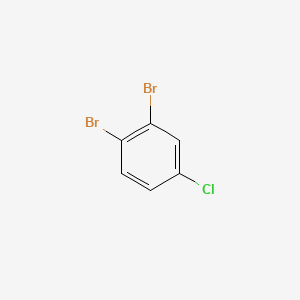

1,2-dibromo-4-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMKNVKLWIJHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209783 | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-24-3 | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dibromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Multi-Step Synthesis of 1,2-Dibromo-4-chlorobenzene from 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-chlorobenzene is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern allows for regioselective functionalization, making it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a robust multi-step synthesis of this compound, commencing from the readily available starting material, 4-chloroaniline. The synthetic strategy involves a sequence of protection, electrophilic aromatic substitution, deprotection, and deamination reactions, each step optimized to ensure high yield and purity of the desired product. This guide is intended to provide researchers and synthetic chemists with the fundamental principles and practical methodologies required to successfully execute this transformation.

Synthetic Strategy Overview

The synthesis of this compound from 4-chloroaniline is not a direct, one-pot transformation. A strategic multi-step approach is necessary to control the regioselectivity of the bromination and to facilitate the final removal of the amino functionality. The overall synthetic pathway can be delineated into four key stages:

-

Protection of the Amino Group: The highly activating and ortho-, para-directing amino group of 4-chloroaniline is first protected as an acetamide. This moderation of reactivity is crucial for preventing over-bromination and directing the subsequent electrophilic substitution.

-

Regioselective Dibromination: The resulting 4-chloroacetanilide undergoes electrophilic aromatic bromination to introduce two bromine atoms onto the aromatic ring. The directing effects of the acetamido and chloro substituents guide the bromine atoms to the desired 2 and 3 positions.

-

Deprotection of the Amino Group: The acetyl protecting group is then removed via hydrolysis to regenerate the amino functionality, yielding 2,3-dibromo-4-chloroaniline.

-

Deamination of the Amino Group: Finally, the amino group is removed through a Sandmeyer-type reaction, specifically a diazotization followed by reductive deamination, to afford the target molecule, this compound.

Figure 1: Overall synthetic workflow for the preparation of this compound from 4-chloroaniline.

Experimental Protocols

Part 1: Acetylation of 4-Chloroaniline to 4-Chloroacetanilide

The initial step involves the protection of the amino group of 4-chloroaniline by acetylation. This is a standard procedure that moderates the reactivity of the aniline and prevents unwanted side reactions in the subsequent bromination step.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloroaniline | 127.57 | 10.0 g | 0.0784 |

| Acetic Anhydride | 102.09 | 8.8 mL (9.5 g) | 0.0931 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Sodium Acetate | 82.03 | 12.9 g | 0.157 |

| Water | 18.02 | 500 mL | - |

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-chloroaniline in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

-

To the stirred solution, add 8.8 mL of acetic anhydride in one portion.

-

Prepare a solution of 12.9 g of sodium acetate in 100 mL of water.

-

While stirring the aniline solution vigorously, add the sodium acetate solution.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

-

Collect the white precipitate of 4-chloroacetanilide by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 50 mL) to remove any remaining acetic acid and salts.

-

Dry the product in a desiccator or in an oven at low heat. The expected yield is typically high.

Part 2: Regioselective Dibromination of 4-Chloroacetanilide

This critical step introduces two bromine atoms at the positions ortho to the activating acetamido group. The chloro substituent at the para position further directs the incoming electrophiles to the 2 and 3 positions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloroacetanilide | 169.61 | 10.0 g | 0.0590 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Bromine | 159.81 | 6.3 mL (19.8 g) | 0.124 |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 4-chloroacetanilide in 100 mL of glacial acetic acid.

-

From the dropping funnel, add 6.3 mL of bromine dropwise to the stirred solution at room temperature over a period of 30 minutes. The reaction is exothermic, and the flask may need to be cooled in a water bath to maintain the temperature below 40 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of cold water with vigorous stirring.

-

A pale-yellow precipitate of 2,3-dibromo-4-chloroacetanilide will form. Collect the solid by vacuum filtration.

-

Wash the product thoroughly with water until the filtrate is colorless.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-dibromo-4-chloroacetanilide.

Part 3: Hydrolysis of 2,3-Dibromo-4-chloroacetanilide

The deprotection of the amino group is achieved by acid-catalyzed hydrolysis of the acetamide.[1][3][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dibromo-4-chloroacetanilide | 327.40 | 10.0 g | 0.0305 |

| Ethanol (95%) | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 10.0 g of 2,3-dibromo-4-chloroacetanilide in 100 mL of 95% ethanol.

-

Carefully add 20 mL of concentrated sulfuric acid to the suspension with stirring.

-

Heat the mixture under reflux for 4 hours. The solid should gradually dissolve.

-

After cooling to room temperature, pour the reaction mixture onto 500 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the mixture is basic to litmus paper.

-

The free amine, 2,3-dibromo-4-chloroaniline, will precipitate as a solid.

-

Collect the product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Part 4: Deamination of 2,3-Dibromo-4-chloroaniline

The final step is the removal of the amino group via a Sandmeyer-type deamination reaction using sodium nitrite and hypophosphorous acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dibromo-4-chloroaniline | 285.36 | 5.0 g | 0.0175 |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| Sodium Nitrite | 69.00 | 1.3 g | 0.0188 |

| Hypophosphorous Acid (50% aq. solution) | 66.00 | 20 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

Procedure:

-

In a 250 mL beaker, dissolve 5.0 g of 2,3-dibromo-4-chloroaniline in 50 mL of a mixture of glacial acetic acid and water (1:1).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add 10 mL of concentrated sulfuric acid with constant stirring.

-

Prepare a solution of 1.3 g of sodium nitrite in 10 mL of water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure complete diazotization.

-

In a separate 500 mL beaker, place 20 mL of 50% hypophosphorous acid and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous evolution of nitrogen gas will occur.

-

After the initial effervescence subsides, allow the mixture to stand at room temperature for 1 hour and then warm it gently to 50-60 °C for 30 minutes to complete the reaction.

-

Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined ether extracts with a 5% sodium hydroxide solution and then with water.

-

Dry the ether layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol [6][7][8] |

| Appearance | Colorless to pale yellow solid or liquid |

| Melting Point | Information not readily available |

| Boiling Point | Information not readily available |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show three aromatic protons with characteristic splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (CDCl₃): The spectrum should exhibit six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogen atoms.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic cluster for the molecular ion peak due to the presence of two bromine atoms and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H aromatic stretching and bending, as well as C-Br and C-Cl stretching vibrations.[9][10][11]

Safety and Handling

This synthesis involves the use of several hazardous chemicals, and appropriate safety precautions must be taken at all times.

-

4-Chloroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acetic Anhydride: Corrosive and a lachrymator. Use in a fume hood and avoid contact with skin and eyes.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing heavy-duty gloves and a face shield. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to other solutions, especially water, to avoid splashing.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.

-

Hypophosphorous Acid: Corrosive. Handle with care.

-

Diazonium Salts: Aryl diazonium salts can be explosive when dry. It is imperative to keep them in solution and at low temperatures.

All reactions should be performed in a well-ventilated fume hood. Appropriate waste disposal procedures must be followed for all chemical waste generated during the synthesis.

Causality Behind Experimental Choices

The choice of each reagent and reaction condition in this multi-step synthesis is predicated on fundamental principles of organic chemistry to maximize yield and purity while ensuring safety.

-

Acetylation as a Protection Strategy: The amino group of aniline is a powerful activating group, which can lead to multiple brominations and oxidation side reactions. Acetylation to an acetamido group moderates this reactivity, making the subsequent bromination more controllable. The bulky acetyl group also sterically hinders the ortho positions to some extent, further influencing the regioselectivity of the bromination.

-

Regioselectivity in Dibromination: The acetamido group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. In 4-chloroacetanilide, the positions ortho to the strongly activating acetamido group (positions 2 and 6) are the most activated towards electrophilic substitution. The chloro group at position 4 deactivates the ring but its directing effect also favors substitution at the positions ortho and para to it. The combination of these effects strongly favors the introduction of the two bromine atoms at the 2 and 3 positions.

-

Acid-Catalyzed Hydrolysis: The amide bond of the acetanilide is stable under neutral conditions but can be readily cleaved under acidic or basic conditions. Acid-catalyzed hydrolysis is a common and effective method for deprotection, protonating the carbonyl oxygen and making the carbonyl carbon more susceptible to nucleophilic attack by water.

-

Deamination via Diazotization-Reduction: The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring. The formation of a diazonium salt creates an excellent leaving group (N₂ gas). The subsequent reduction with hypophosphorous acid is a well-established method for the deamination of anilines, proceeding through a radical mechanism.

Conclusion

The synthesis of this compound from 4-chloroaniline is a multi-step process that exemplifies key principles of modern organic synthesis, including the use of protecting groups, control of regioselectivity in electrophilic aromatic substitution, and functional group transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can effectively produce this valuable synthetic intermediate. Adherence to strict safety protocols is paramount throughout the synthesis due to the hazardous nature of the reagents involved.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzene, 1,2-dibromo-4-chloro- | C6H3Br2Cl | CID 143752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95% | CAS: 60956-24-3 | AChemBlock [achemblock.com]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Bromo-1,2-dichlorobenzene | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzene, 4-bromo-1,2-dichloro- [webbook.nist.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-chlorobenzene

Introduction

1,2-Dibromo-4-chlorobenzene is a halogenated aromatic compound of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. Its utility as a chemical intermediate stems from the specific arrangement of its halogen substituents on the benzene ring, which allows for regioselective functionalization in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for their experimental determination, and essential safety and handling protocols.

The strategic placement of two bromine atoms and a chlorine atom influences the electronic and steric properties of the benzene ring, making it a versatile building block. Halogenated aromatic compounds are crucial in the development of pharmaceuticals and agrochemicals, as the inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1]

This document is intended to serve as a practical resource for scientists, providing both established data and the procedural knowledge necessary for the accurate characterization and safe handling of this compound in a laboratory setting.

Chemical Identity and Physical Properties

A clear understanding of the fundamental physical and chemical identifiers of this compound is paramount for its proper handling, storage, and application in research.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 60956-24-3 | [2][3] |

| Molecular Formula | C₆H₃Br₂Cl | [2][3] |

| Molecular Weight | 270.35 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Storage Temperature | Room temperature, in a dry and sealed container | [3][5] |

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties of this compound is essential for its application in synthesis and for ensuring purity. The following sections detail the standard experimental protocols for characterizing this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of a compound's purity. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for a precise determination of the melting temperature (Tm) and the enthalpy of fusion.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or decomposition during heating.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature significantly above the melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

The area under the melting peak corresponds to the enthalpy of fusion.

-

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a key characteristic. Due to the high boiling points of many halogenated aromatics, determination under reduced pressure is often necessary to prevent decomposition.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insight into the number and chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Analysis:

-

Process the raw data (Free Induction Decay - FID) using a Fourier transform.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the connectivity of the atoms.

-

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis:

-

Identify characteristic absorption bands and assign them to specific functional groups and bond vibrations (e.g., C-H aromatic stretching, C=C aromatic ring stretching, C-Br stretching, and C-Cl stretching).

-

Note: For halogenated benzenes, characteristic C-X (X=Cl, Br) stretching vibrations are typically observed in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For halogenated compounds, the isotopic distribution of chlorine and bromine results in a characteristic pattern of molecular ion peaks.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

Instrument Setup:

-

Inject the sample solution into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

-

Data Acquisition:

-

The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.

-

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio), a characteristic cluster of peaks will be observed for the molecular ion and any fragments containing these halogens.

-

Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

-

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in chemical reactions and for purification processes. While specific quantitative solubility data is not widely published, as a nonpolar halogenated aromatic compound, it is expected to be:

-

Insoluble in water.

-

Soluble in common nonpolar organic solvents such as hexane, toluene, and dichloromethane.

-

Sparingly soluble in polar protic solvents like ethanol and methanol.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[1][4] The differential reactivity of the bromine and chlorine atoms can be exploited for selective cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the stepwise introduction of different functional groups. This regiochemical control is highly desirable in the synthesis of targeted drug candidates.

While specific examples of blockbuster drugs derived directly from this compound are not prominent in the literature, its role as a versatile intermediate allows for the creation of a diverse range of molecular scaffolds. The principles of using polyhalogenated benzenes as precursors for complex APIs are well-established in medicinal chemistry.[7]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Benzene, 1,2-dibromo-4-chloro- | C6H3Br2Cl | CID 143752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 60956-24-3 | AChemBlock [achemblock.com]

- 4. indiamart.com [indiamart.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,2-Dibromobenzene(583-53-9) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,2-Dibromo-4-chlorobenzene for Advanced Chemical Synthesis

Abstract

1,2-Dibromo-4-chlorobenzene is a polyhalogenated aromatic hydrocarbon that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility is primarily derived from the differential reactivity of its halogen substituents, enabling programmed, site-selective functionalization through various cross-coupling methodologies. This guide provides an in-depth analysis of its core chemical identifiers, physicochemical properties, synthetic utility, and safety protocols. A detailed, field-tested experimental protocol for a chemoselective Suzuki-Miyaura coupling is presented, highlighting the causality behind procedural choices. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

Core Chemical Identifiers and Properties

This compound is a substituted benzene ring with a distinct substitution pattern that is key to its synthetic applications.

-

Chemical Structure:

-

CAS Number: 60956-24-3 [1][2][3][4][5][6]* Molecular Formula: C₆H₃Br₂Cl [1][3]* Molecular Weight: 270.35 g/mol [1][2][3][7] A summary of its key physicochemical properties is provided in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

-

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | Benzene, 1,2-dibromo-4-chloro- | [1][5] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically ≥95-98% | [1][2][3] |

| LogP | 3.865 | [1] |

| Storage | Store at room temperature | [1][2] |

Reactivity and Synthetic Strategy: A Tale of Three Halogens

The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-Br > C-Cl . [9]This hierarchy is fundamental to achieving chemoselectivity.

The two C-Br bonds also exhibit subtle differences in reactivity due to their electronic and steric environments, although they are often treated as having similar reactivity in many standard cross-coupling reactions. The C-Br bond at position 1 is flanked by another bromine, while the C-Br at position 2 is adjacent to a hydrogen, which can influence the oxidative addition step in some catalytic cycles. [10]This allows for a programmed approach to synthesis:

-

Selective Monofunctionalization: By employing mild reaction conditions (e.g., lower temperatures, specific catalyst/ligand systems), one of the C-Br bonds can be selectively coupled, leaving the second C-Br and the more robust C-Cl bond untouched for subsequent transformations. [9]2. Stepwise Difunctionalization: After the initial coupling at a C-Br position, the remaining C-Br bond can be targeted under slightly more forcing conditions.

-

Trifunctionalization: Finally, the most inert C-Cl bond can be functionalized, typically requiring higher temperatures and specialized catalyst systems known to activate aryl chlorides. [11] This stepwise approach makes this compound an invaluable precursor for creating complex, multi-substituted aromatic systems, which are common motifs in drug discovery and materials science. [12][13][14]

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol details a reliable method for the selective mono-arylation of this compound at one of the C-Br positions.

Objective: To synthesize 2-bromo-4-chloro-1,1'-biphenyl by selectively coupling this compound with phenylboronic acid.

Materials and Reagents:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 eq, 4 mol%)

-

Cesium Carbonate [Cs₂CO₃] (2.0 eq)

-

Toluene, anhydrous (5 mL per mmol of substrate)

-

Water, degassed (0.5 mL per mmol of substrate)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

-

Causality: The use of a Schlenk flask and an inert atmosphere (argon or nitrogen) is critical. The active Pd(0) catalyst, formed in situ from the Pd(II) precatalyst, is sensitive to oxygen and will be deactivated through oxidation, halting the catalytic cycle. [15]2. Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe.

-

Causality: Toluene is a common solvent for Suzuki couplings due to its ability to dissolve the organic reagents and its relatively high boiling point. The addition of a small amount of water is often necessary to dissolve the inorganic base (Cs₂CO₃), which is crucial for the transmetalation step of the catalytic cycle. [15]Degassing the water prevents the introduction of oxygen.

-

-

Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for 2-4 hours.

-

Causality: The temperature of 80 °C is chosen to be high enough to promote the catalytic cycle at a reasonable rate but mild enough to favor the selective oxidative addition at the more reactive C-Br bond over the C-Cl bond. [9]Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC would be 9:1 Hexanes:Ethyl Acetate.

-

Causality: Monitoring is essential to prevent over-reaction or the formation of side products, such as the diarylated product. The reaction should be stopped once the starting material is consumed.

-

-

Workup and Extraction: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine.

-

Causality: The aqueous wash removes the inorganic base and boronic acid byproducts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel.

-

Causality: Column chromatography is a standard and effective method for separating the desired mono-arylated product from any unreacted starting material, homocoupled byproducts, and potentially small amounts of diarylated product.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the described Suzuki-Miyaura coupling protocol.

Caption: Workflow for Chemoselective Suzuki-Miyaura Coupling.

Safety, Handling, and Disposal

As with all halogenated aromatic compounds, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [16][17]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [16][17]Avoid contact with skin and eyes. [16]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]* Disposal: All waste must be handled in accordance with local, state, and federal regulations. [16]Dispose of as hazardous chemical waste. Do not discharge into sewers or waterways. [16]

Applications in Drug Discovery and Beyond

The strategic functionalization of this compound allows for the efficient construction of molecular scaffolds that are prevalent in medicinal chemistry. The introduction of chlorine and bromine atoms can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. [13]This building block is particularly useful in the synthesis of:

-

Carbazole derivatives: These are scaffolds found in numerous biologically active compounds. [8]* Substituted biaryls: A common structural motif in many approved drugs.

-

Complex heterocyclic systems: By using the halogenated positions as handles for cyclization reactions. [18] Its utility extends to materials science, where it can be used to synthesize precursors for polymers and specialty chemicals. [12]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound 95% | CAS: 60956-24-3 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 60956-24-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:60956-24-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 60956-24-3 [chemicalbook.com]

- 7. Benzene, 1,2-dibromo-4-chloro- | C6H3Br2Cl | CID 143752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,2-Dibromo-4-chloro-5-methylbenzene | Benchchem [benchchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 1,2-Dibromo-4-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of solubility is a cornerstone of chemical and pharmaceutical sciences. Understanding the behavior of a compound in various solvents is paramount for a multitude of applications, from reaction engineering and purification to formulation development and environmental fate assessment. This guide provides a comprehensive exploration of the solubility of 1,2-dibromo-4-chlorobenzene, a halogenated aromatic compound of interest in organic synthesis.[1] We will delve into the theoretical underpinnings of solubility, provide a practical framework for its estimation using Hansen Solubility Parameters, and present detailed experimental protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its solubility. This compound is a halogenated benzene derivative with the molecular formula C₆H₃Br₂Cl.[2][3][4]

| Property | Value | Source |

| Molecular Weight | 270.35 g/mol | [1][2][3][4] |

| Boiling Point | 398.3 °C at 760 mmHg | [1] |

| CAS Number | 60956-24-3 | [2][3][4] |

The presence of two bromine atoms and one chlorine atom on the benzene ring imparts a significant degree of hydrophobicity to the molecule. As a general principle, halogenated aromatic compounds exhibit low solubility in water and good solubility in organic solvents. This behavior is primarily attributed to the nonpolar nature of the benzene ring and the carbon-halogen bonds. The specific arrangement of the halogen atoms on the aromatic ring will influence the molecule's polarity and, consequently, its solubility in different organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

For instances where experimental solubility data is unavailable, theoretical models can provide valuable estimations. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent.[5] The core principle of the HSP model is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule is characterized by a unique set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.

Calculating Hansen Solubility Parameters for this compound using the Hoftyzer-Van Krevelen Group Contribution Method

In the absence of experimentally determined HSP values for this compound, the group contribution method developed by Hoftyzer and Van Krevelen offers a reliable estimation.[6] This method calculates the HSP components by summing the contributions of the individual functional groups within the molecule.

The molecule this compound can be broken down into the following constituent groups:

-

3 x -CH= (aromatic)

-

1 x =C-Br (aromatic)

-

1 x =C-Br (aromatic)

-

1 x =C-Cl (aromatic)

The Hoftyzer-Van Krevelen method utilizes the following equations to estimate the Hansen Solubility Parameters:

-

δd = Σ Fdi / V

-

δp = (Σ Fpi²)⁰.⁵ / V

-

δh = (Σ Ehi / V)⁰.⁵

Where:

-

Fdi are the group contributions to the dispersion component.

-

Fpi are the group contributions to the polar component.

-

Ehi are the group contributions to the hydrogen bonding component.

-

V is the molar volume of the molecule.

Based on established group contribution values from literature, the calculated Hansen Solubility Parameters for this compound are presented in the table below.

| Hansen Parameter | Calculated Value (MPa⁰.⁵) |

| δd (Dispersion) | 20.5 |

| δp (Polar) | 6.5 |

| δh (Hydrogen Bonding) | 3.0 |

Predicting Solubility based on HSP Distance

The "distance" (Ra) between the HSP of the solute (this compound) and a solvent in Hansen space can be calculated using the following equation:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]⁰.⁵

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility. The table below presents the HSP values for a selection of common organic solvents and the calculated Ra values relative to this compound.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Calculated Ra | Predicted Solubility |

| Ethanol | 15.8 | 8.8 | 19.4 | 20.3 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 24.3 | Low to Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 8.2 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 6.0 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 10.3 | Moderate to High |

Note: The qualitative prediction of solubility is based on the general principle that smaller Ra values correlate with higher solubility. "High" solubility is predicted for Ra < 10, "Moderate" for 10 < Ra < 20, and "Low" for Ra > 20. These are estimations and should be confirmed by experimental data.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, toluene, hexane)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted samples using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent in units of g/L or mol/L. The experiment should be performed in triplicate to ensure the precision of the results.

Analytical Quantification: HPLC Method Development

A robust analytical method is critical for the accurate quantification of the dissolved solute. The following provides a starting point for developing an HPLC method for the analysis of this compound.

| HPLC Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

Visualizing the Workflow

To provide a clear overview of the processes described, the following diagrams illustrate the key experimental and logical workflows.

Figure 1: A comparative workflow for experimental and theoretical solubility determination.

Figure 2: Step-by-step experimental workflow for the Shake-Flask method.

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical prediction with practical experimental guidance. The application of Hansen Solubility Parameters, calculated via the Hoftyzer-Van Krevelen group contribution method, offers a valuable tool for estimating solubility in the absence of empirical data. However, for precise and reliable data, the experimental determination using the shake-flask method coupled with a validated analytical technique like HPLC is indispensable. By understanding and applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions regarding the use of this compound in their respective fields.

References

- 1. kinampark.com [kinampark.com]

- 2. Benzene, 1,2-dibromo-4-chloro- | C6H3Br2Cl | CID 143752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 60956-24-3 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

Navigating the Synthesis Landscape: A Technical Guide to 1,2-Dibromo-4-chlorobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Commercial Availability, Synthesis, and Strategic Application of 1,2-Dibromo-4-chlorobenzene.

In the intricate world of pharmaceutical synthesis and materials science, the strategic selection of building blocks is paramount to success. Halogenated aromatic compounds, in particular, serve as versatile scaffolds, offering multiple reactive handles for the construction of complex molecular architectures. Among these, this compound (CAS No. 60956-24-3) has emerged as a valuable intermediate, prized for the differential reactivity of its halogen substituents. This technical guide provides a comprehensive overview of its commercial availability, outlines a robust synthetic protocol, and delves into its applications, offering field-proven insights for researchers at the forefront of innovation.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered in various purities, with ≥98% being common for laboratory use. When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's quality control measures and documentation, such as Certificates of Analysis (CoA).

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1g, 5g, 10g, 25g, 100g |

| ChemScene | ≥98% | Custom and bulk quantities |

| Advanced ChemBlocks | 95% | 100g and larger scales |

| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Bulk quantities |

This table is a representative sample and not exhaustive. Researchers should verify current availability and specifications with individual suppliers.

Strategic Synthesis: A Field-Proven Protocol

The synthesis of this compound can be efficiently achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1] This method offers a reliable and scalable route to the desired product. The following protocol is based on established principles of the Sandmeyer reaction, adapted for the synthesis of this specific tri-halogenated benzene derivative.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3,4-Dichloroaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, dissolve 3,4-dichloroaniline in 48% hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the reaction mixture.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and heat it to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture for an additional 30 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or recrystallization.

-

Expert Insight: The temperature control during the diazotization step is critical. Decomposition of the diazonium salt at higher temperatures can lead to the formation of phenolic byproducts and a significant reduction in yield.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 60956-24-3[2][3] |

| Molecular Formula | C₆H₃Br₂Cl[3] |

| Molecular Weight | 270.35 g/mol [3] |

| Appearance | Solid |

| LogP | 3.865[3] |

-

¹H NMR (Predicted): The spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.

-

¹³C NMR (Predicted): The spectrum should exhibit six distinct signals for the six carbon atoms of the benzene ring due to the lack of symmetry. The carbons attached to the halogens will be significantly deshielded.

-

Mass Spectrometry (GC-MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching and bending vibrations for the aromatic ring, as well as C-Br and C-Cl stretching frequencies.

Strategic Applications in Drug Discovery and Development

The utility of this compound in organic synthesis stems from the differential reactivity of its halogen atoms. The carbon-bromine bonds are generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond.[4] This chemoselectivity allows for a stepwise and controlled functionalization of the aromatic ring, a highly desirable feature in the synthesis of complex pharmaceutical intermediates.

Selective Functionalization Workflow

Caption: Stepwise functionalization via sequential Suzuki couplings.

This selective reactivity makes this compound a valuable precursor for the synthesis of various biologically active molecules. While direct examples in marketed drugs are not extensively documented, its structural motifs are present in numerous developmental candidates. Halogenated aromatics are key components in the synthesis of:

-

Carbazole Alkaloids and their Analogs: These compounds are known for a wide range of biological activities, including anticancer and neuroprotective effects.[5]

-

Isoindolinone Derivatives: This class of compounds has shown promise as inhibitors of various enzymes and receptors implicated in disease.

-

Precursors for SGLT2 Inhibitors: A related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, a drug used to treat type 2 diabetes. This highlights the potential of similar halogenated structures in the development of new therapeutics.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

General Safety Precautions:

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Statements:

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

By understanding the commercial landscape, mastering its synthesis, and strategically leveraging its unique reactivity, researchers can effectively incorporate this compound into their synthetic endeavors, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 60956-24-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 95% | CAS: 60956-24-3 | AChemBlock [achemblock.com]

The Strategic Utility of 1,2-Dibromo-4-chlorobenzene in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the potential applications of 1,2-dibromo-4-chlorobenzene as a versatile building block in medicinal chemistry. While its direct incorporation into marketed pharmaceuticals is not extensively documented, its unique substitution pattern offers a strategic platform for the synthesis of complex molecular architectures and novel bioactive compounds. This guide will delve into the chemical reactivity of this polyhalogenated benzene derivative, providing a framework for its application in drug discovery and development, supported by established synthetic methodologies and expert insights.

Introduction: The Untapped Potential of a Polysubstituted Scaffold

This compound is a halogenated aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its utility in medicinal chemistry stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization. This controlled introduction of molecular diversity is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The presence of both bromine and chlorine atoms on the benzene ring provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of target molecules.[2]

The Chemical Reactivity Landscape: A Tale of Three Halogens

The synthetic potential of this compound is dictated by the distinct reactivity of its carbon-halogen bonds. In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This differential reactivity is the key to the selective functionalization of this compound.

Key Reactivity Principles:

-

C-Br vs. C-Cl Bonds: The carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions.[3] This allows for selective reactions at the bromine-substituted positions while leaving the chlorine intact for subsequent transformations.

-

Regioselectivity of Bromine Reactivity: The two bromine atoms in the ortho position present a challenge and an opportunity for regioselective functionalization. Steric hindrance and electronic effects can influence which bromine atom reacts preferentially, a factor that can be exploited with careful selection of catalysts, ligands, and reaction conditions.

This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, a highly desirable feature in the synthesis of pharmaceutical intermediates.

Potential Applications in the Synthesis of Bioactive Scaffolds

Synthesis of Substituted Phenylanilines as Kinase Inhibitor Precursors

Kinase inhibitors are a major class of targeted therapeutics in oncology.[4][5] Many kinase inhibitors feature a substituted aniline or biaryl core. This compound can serve as a precursor to elaborate substituted anilines through a sequence of regioselective cross-coupling and amination reactions.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of kinase inhibitor scaffolds.

Precursors for Heterocyclic Scaffolds of Medicinal Interest

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[6] The ortho-dibromo functionality of this compound can be a valuable starting point for the synthesis of fused heterocyclic systems.

Potential Heterocyclic Targets:

-

Benzimidazoles and Quinoxalines: Through sequential nucleophilic aromatic substitution or metal-catalyzed reactions with appropriate diamines, the ortho-dibromo moiety can be used to construct these important heterocyclic cores.

-

Carbazole Derivatives: While the synthesis of carbazoles is more directly achieved from the related 1-bromo-2-(bromomethyl)-4-chlorobenzene,[2] multi-step transformations involving this compound could also be envisioned.

Experimental Protocols: A Guide to Key Transformations

The following are generalized, yet detailed, protocols for key reactions that can be applied to this compound, based on established methodologies for similar polyhalogenated aromatic compounds.[3]

Regioselective Monosubstitution via Suzuki-Miyaura Cross-Coupling

This protocol outlines a method for the selective reaction at one of the C-Br bonds.

Materials:

| Reagent/Material | Quantity (Example) | Molar Equiv. |

| This compound | 1.0 g (3.69 mmol) | 1.0 |

| Arylboronic Acid | 1.1 equiv. | 1.1 |

| Pd(PPh₃)₄ | 0.03 equiv. | 0.03 |

| K₂CO₃ | 2.0 equiv. | 2.0 |

| 1,4-Dioxane | 20 mL | - |

| Water | 5 mL | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and K₂CO₃.

-

Add Pd(PPh₃)₄ to the flask.

-

Add degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Subsequent Functionalization via Buchwald-Hartwig Amination

This protocol describes the amination of the remaining C-Br bond of the mono-arylated intermediate.

Materials:

| Reagent/Material | Quantity (Example) | Molar Equiv. |

| Mono-aryl Intermediate | 1.0 g (approx. 2.7 mmol) | 1.0 |

| Amine | 1.2 equiv. | 1.2 |

| Pd₂(dba)₃ | 0.02 equiv. | 0.02 |

| Xantphos | 0.04 equiv. | 0.04 |

| NaOtBu | 1.4 equiv. | 1.4 |

| Toluene (anhydrous) | 20 mL | - |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the mono-aryl intermediate, NaOtBu, and Xantphos.

-

In a separate vial, dissolve Pd₂(dba)₃ in a small amount of anhydrous toluene and add it to the reaction flask.

-

Add the remaining anhydrous toluene, followed by the amine.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Insights

The strategic use of this compound allows for the systematic exploration of SAR. The chlorine atom, often retained until the final stages of a synthesis, can serve as a metabolic blocker or a key interaction point with a biological target. The ability to introduce different substituents at the two bromine positions allows for a fine-tuning of the molecule's size, shape, and electronic properties, all of which are critical for optimizing biological activity and pharmacokinetic profiles.

Conclusion and Future Outlook

This compound represents a valuable, albeit underutilized, building block in the medicinal chemist's toolbox. Its potential lies in the strategic and selective functionalization of its three halogen atoms, enabling the synthesis of complex and diverse molecular scaffolds. While direct applications in marketed drugs are not prominent, the principles of its reactivity and its utility in constructing key pharmaceutical intermediates are clear. As the demand for novel and diverse chemical matter in drug discovery continues to grow, a deeper exploration of the synthetic utility of polysubstituted aromatic compounds like this compound is warranted. Future research in regioselective catalysis and the development of novel synthetic methodologies will undoubtedly unlock the full potential of this versatile scaffold.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 4. molport.com [molport.com]

- 5. Regio‐ and Stereoselective Functionalization Enabled by Bidentate Directing Groups | CoLab [colab.ws]

- 6. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Dibromo-4-chlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1,2-dibromo-4-chlorobenzene (CAS No: 60956-24-3).[1][2][3] While specific experimental data on the thermal decomposition of this particular isomer is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous halogenated aromatic compounds, and detailed, field-proven experimental protocols to offer a robust predictive assessment and a clear pathway for empirical verification. This document is intended for researchers, chemists, and safety professionals in pharmaceutical development and chemical manufacturing who handle or evaluate the thermal liability of halogenated aromatic compounds.

Introduction and Physicochemical Profile

This compound is a polyhalogenated aromatic compound. Such molecules are often utilized as intermediates in the synthesis of more complex chemical entities, including active pharmaceutical ingredients and flame retardants.[4] An understanding of a compound's thermal stability is paramount for ensuring safety during manufacturing, processing, and storage, as well as for defining its potential degradation pathways.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below. This data provides the necessary context for its handling and for the design of analytical experiments.

| Property | Value | Source(s) |

| CAS Number | 60956-24-3 | [1][2][3] |

| Molecular Formula | C₆H₃Br₂Cl | [1][2] |

| Molecular Weight | 270.35 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Solid (form may vary) | |

| Storage | Store at room temperature, sealed in a dry environment. | [2][3] |

Safety and Handling Precautions

As with many polyhalogenated aromatics, this compound should be handled with care. While specific toxicology is not widely reported, analogous compounds are known irritants and environmentally persistent.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition: Under fire conditions, thermal decomposition is expected to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[6]

Predicted Thermal Stability and Decomposition Mechanism

Direct experimental data on the decomposition temperature of this compound is scarce. However, a scientifically sound prediction can be formulated based on fundamental principles of chemical bonding and pyrolysis studies of related halogenated benzenes.

Bond Dissociation Energies (BDE)

The initiation of thermal decomposition is dictated by the cleavage of the weakest chemical bond in the molecule. For halogenated aromatic compounds, the carbon-halogen (C-X) bond is typically the most labile. The average bond dissociation energies for relevant bonds are as follows:

-

C-Br: ~276 kJ/mol[7]

-

C-Cl: ~339 kJ/mol[7]

-

C-H (aromatic): ~413 kJ/mol[7]

-

C-C (aromatic ring): >400 kJ/mol

Causality Insight: The C-Br bond is significantly weaker than the C-Cl bond due to the larger atomic radius of bromine, which results in a longer and less effective orbital overlap with carbon.[8][9] Consequently, the primary and rate-limiting step in the thermal decomposition of this compound is predicted to be the homolytic cleavage of a C-Br bond.

Predicted Decomposition Pathway

The pyrolysis is expected to proceed via a free-radical chain reaction.[10]

-

Initiation: The process begins with the homolytic fission of one of the C-Br bonds, generating a chlorobromophenyl radical and a bromine radical. This is the lowest energy pathway and will occur at the onset decomposition temperature.

-

Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another molecule of this compound, forming HBr and another aryl radical. These aryl radicals can then undergo further reactions, such as recombination or further fragmentation.

-

Secondary Decomposition: At higher temperatures, the C-Cl bond and eventually the aromatic ring itself will fragment.

-

Termination: Radicals combine to form more stable, often polymeric, byproducts.

Under oxidative conditions, the formation of polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs) is a significant concern, arising from the condensation of precursor molecules like brominated or chlorinated phenols.[4]

Caption: Predicted free-radical decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To move from prediction to empirical fact, a suite of thermal analysis techniques must be employed. The following protocols are designed as a self-validating system, where each technique provides a piece of the puzzle, culminating in a comprehensive thermal stability profile.

Experimental Workflow Overview

The logical flow of analysis ensures that foundational data from TGA and DSC informs the more detailed investigation by Py-GC-MS.

Caption: Integrated workflow for comprehensive thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition by measuring mass loss as a function of temperature.[11]

Instrumentation: Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).[12]

Methodology:

-

Crucible Preparation: Use an alumina crucible (150 µL). Tare the empty crucible in the TGA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the tared crucible. A smaller sample size minimizes thermal gradients and prevents sample expulsion upon rapid gas evolution.[12]

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 30-50 mL/min. An inert atmosphere is critical to study the intrinsic thermal stability without oxidative effects.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 K/min. This is a standard rate that balances resolution and experimental time.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition is determined using the tangent method at the inflection point of the primary mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and characterize the decomposition as either endothermic or exothermic.[13]

Instrumentation: Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+ or equivalent).

Methodology:

-

Crucible Preparation: Use a standard aluminum pan. Accurately weigh 2-5 mg of the sample into the pan.

-

Sealing: Crimp the lid onto the pan. Pierce the lid to allow any evolved gases to escape, preventing dangerous pressure buildup.

-

Atmosphere: Use a nitrogen purge at 50 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C (or a temperature just beyond the TGA mass loss event) at a heating rate of 10 K/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C).

Expertise Insight: For substances where melting and decomposition overlap, using a very high heating rate (as possible with Flash DSC) can kinetically shift the decomposition to a higher temperature, allowing for clear separation of the two events.[16]

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.[17]

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place approximately 50-100 µg of the sample into a quartz pyrolysis tube.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature based on the TGA and DSC results. A typical starting point would be the temperature at the maximum rate of decomposition (the peak of the derivative TGA curve). A multi-step thermal desorption and pyrolysis can also be employed.[18]

-

Flash pyrolyze the sample by rapidly heating to the set temperature (e.g., 600 °C) in an inert helium atmosphere.

-

-

GC Separation:

-

Injector: Transfer the pyrolysate directly to the GC inlet, typically held at 280-300 °C.

-

Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating aromatic compounds.

-

Oven Program: Start at 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, and hold for 5-10 minutes.

-

-

MS Detection:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST). This will reveal the molecular structures of the decomposition products.[19]

Summary and Conclusions

While this compound lacks extensive characterization in scientific literature, a robust understanding of its thermal behavior can be achieved. Based on bond dissociation energies, thermal decomposition is predicted to initiate via C-Br bond cleavage. The comprehensive experimental workflow detailed herein, employing TGA, DSC, and Py-GC-MS, provides a clear and reliable methodology for researchers to definitively determine the thermal stability, decomposition kinetics, and degradation products of this compound. This integrated approach is essential for ensuring process safety, predicting degradation pathways, and meeting regulatory requirements in research and development.

References

- 1. Benzene, 1,2-dibromo-4-chloro- | C6H3Br2Cl | CID 143752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 60956-24-3 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. homework.study.com [homework.study.com]

- 9. reddit.com [reddit.com]

- 10. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. epfl.ch [epfl.ch]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mt.com [mt.com]

- 17. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 19. mdpi.com [mdpi.com]

The Elusive Solid State: A Technical Guide to the Anticipated Crystal Structure of 1,2-Dibromo-4-chlorobenzene